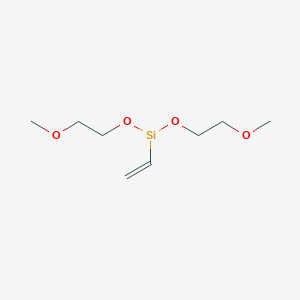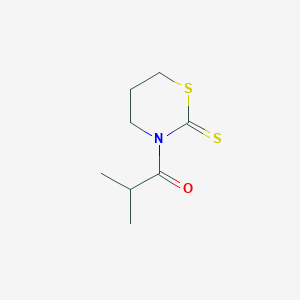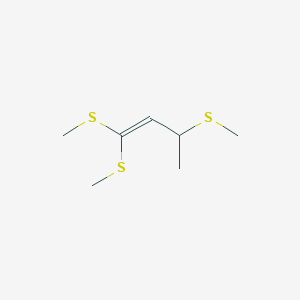
1,1,3-Tris(methylsulfanyl)but-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,3-Tris(methylsulfanyl)but-1-ene is an organic compound with the molecular formula C7H14S3 It is characterized by the presence of three methylsulfanyl groups attached to a butene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,3-Tris(methylsulfanyl)but-1-ene typically involves the reaction of but-1-ene with methylsulfanyl reagents under controlled conditions. One common method includes the use of thiols in the presence of a base to facilitate the addition of methylsulfanyl groups to the butene structure .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. This often includes the use of catalysts and specific reaction conditions to ensure efficient production .
Analyse Chemischer Reaktionen
Types of Reactions: 1,1,3-Tris(methylsulfanyl)but-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanyl groups to thiols.
Substitution: The methylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups .
Wissenschaftliche Forschungsanwendungen
1,1,3-Tris(methylsulfanyl)but-1-ene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,1,3-Tris(methylsulfanyl)but-1-ene involves its interaction with molecular targets through its sulfanyl groups. These interactions can lead to various biochemical effects, depending on the specific pathways involved. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
- 1,1,3-Tris(phenylsulfanyl)prop-1-ene
- 1,1,3-Tris(methylsulfanyl)prop-1-ene
- 1,1,3-Tris(ethylsulfanyl)but-1-ene
Comparison: 1,1,3-Tris(methylsulfanyl)but-1-ene is unique due to its specific arrangement of methylsulfanyl groups on the butene backbone. This structural feature imparts distinct chemical properties and reactivity compared to similar compounds. For instance, the presence of methyl groups can influence the compound’s steric and electronic properties, affecting its reactivity and interactions with other molecules .
Eigenschaften
CAS-Nummer |
105543-13-3 |
|---|---|
Molekularformel |
C7H14S3 |
Molekulargewicht |
194.4 g/mol |
IUPAC-Name |
1,1,3-tris(methylsulfanyl)but-1-ene |
InChI |
InChI=1S/C7H14S3/c1-6(8-2)5-7(9-3)10-4/h5-6H,1-4H3 |
InChI-Schlüssel |
BANOLEYFZIDWRA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C=C(SC)SC)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


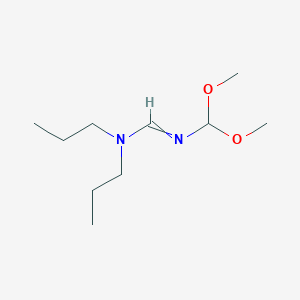
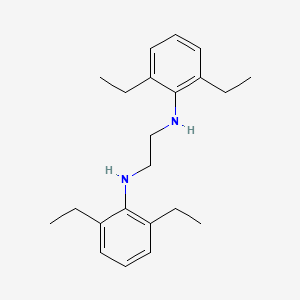

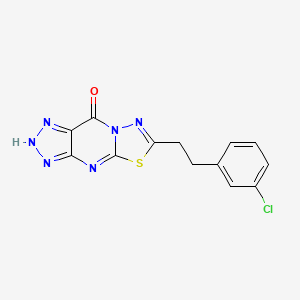
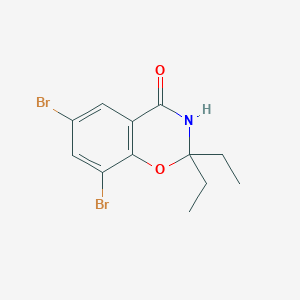
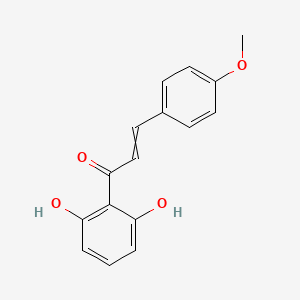
![[3-(Chloromethoxy)prop-1-en-1-yl]benzene](/img/structure/B14336695.png)
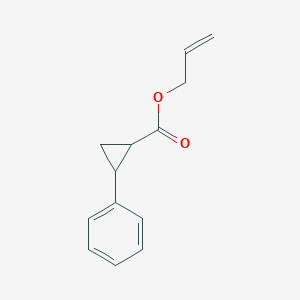
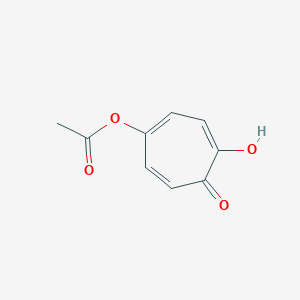
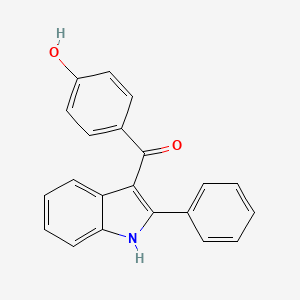
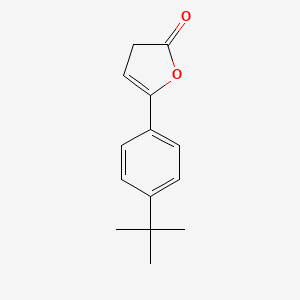
![9-Butyl-9-phosphabicyclo[4.2.1]nonane](/img/structure/B14336723.png)
